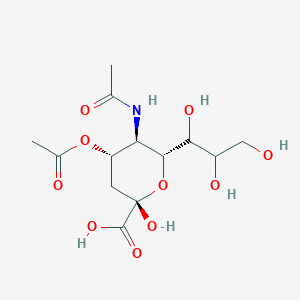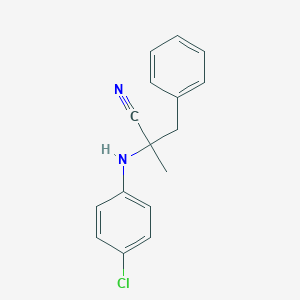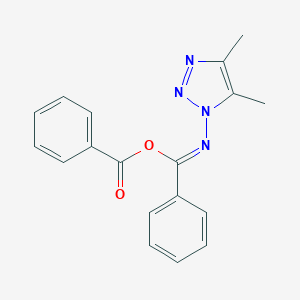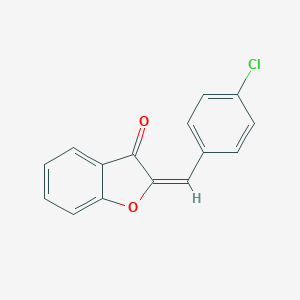
2-Anilino-2-(4-fluorophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anilino-2-(4-fluorophenyl)propanenitrile, also known as AFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AFPA is a nitrile-based compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-Anilino-2-(4-fluorophenyl)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes. 2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to inhibit the activity of tyrosinase by binding to the copper ion at the active site of the enzyme. It has also been shown to inhibit the activity of monoamine oxidase by binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes 2-Anilino-2-(4-fluorophenyl)propanenitrile a potential candidate for the treatment of hyperpigmentation disorders such as melasma. 2-Anilino-2-(4-fluorophenyl)propanenitrile has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of zinc ions.
实验室实验的优点和局限性
One of the advantages of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its potent inhibitory activity against a variety of enzymes. This makes it a potential candidate for the development of enzyme inhibitors for the treatment of various diseases. However, one of the limitations of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain applications.
未来方向
There are several future directions for the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile. One potential direction is the development of 2-Anilino-2-(4-fluorophenyl)propanenitrile derivatives with improved potency and selectivity. Another potential direction is the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile as a potential treatment for hyperpigmentation disorders such as melasma. In addition, the use of 2-Anilino-2-(4-fluorophenyl)propanenitrile as a fluorescent probe for the detection of zinc ions could be further explored. Overall, 2-Anilino-2-(4-fluorophenyl)propanenitrile has shown great potential for various applications and further research is needed to fully understand its properties and potential uses.
合成方法
2-Anilino-2-(4-fluorophenyl)propanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-fluoroacetophenone with aniline in the presence of sodium hydride and acetonitrile. The resulting product is then treated with potassium cyanide to form 2-Anilino-2-(4-fluorophenyl)propanenitrile. Other methods include the reaction of 4-fluoroacetophenone with aniline in the presence of a catalytic amount of copper(I) iodide and potassium carbonate, or the reaction of 4-fluoroacetophenone with aniline in the presence of a palladium catalyst.
科学研究应用
2-Anilino-2-(4-fluorophenyl)propanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as tyrosinase, monoamine oxidase, and acetylcholinesterase. 2-Anilino-2-(4-fluorophenyl)propanenitrile has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of zinc ions.
属性
分子式 |
C15H13FN2 |
|---|---|
分子量 |
240.27 g/mol |
IUPAC 名称 |
2-anilino-2-(4-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C15H13FN2/c1-15(11-17,12-7-9-13(16)10-8-12)18-14-5-3-2-4-6-14/h2-10,18H,1H3 |
InChI 键 |
UKJUXHHRZMJXAA-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2 |
规范 SMILES |
CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)





![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)



![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)
